1-phenyl-1H-imidazol-4-amine
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Overview
Description
1-Phenyl-1H-imidazol-4-amine is a heterocyclic compound that features an imidazole ring substituted with a phenyl group at the first position and an amine group at the fourth position. Imidazoles are a significant class of compounds due to their presence in various biologically active molecules and their wide range of applications in pharmaceuticals, agrochemicals, and materials science .
Mechanism of Action
Target of Action
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . Therefore, the targets can vary depending on the specific biological activity exhibited by 1-phenyl-1H-imidazol-4-amine.
Mode of Action
Imidazole compounds are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds with key amino acids in the active site of the target protein .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-imidazol-4-amine can be synthesized through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the nickel catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazole .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1-Phenyl-1H-imidazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The phenyl group and the amine group can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions to achieve substitution reactions.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
1-Phenyl-1H-imidazol-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Comparison with Similar Compounds
1-Phenyl-1H-imidazole: Lacks the amine group at the fourth position.
1-Phenyl-2H-imidazole: Has a different substitution pattern on the imidazole ring.
4-Phenyl-1H-imidazole: The phenyl group is attached at the fourth position instead of the first.
Uniqueness: 1-Phenyl-1H-imidazol-4-amine is unique due to the presence of both a phenyl group and an amine group on the imidazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-phenylimidazol-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-9-6-12(7-11-9)8-4-2-1-3-5-8/h1-7H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POFSKATYJIOBBK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(N=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60630160 |
Source
|
Record name | 1-Phenyl-1H-imidazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
158688-63-2 |
Source
|
Record name | 1-Phenyl-1H-imidazol-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60630160 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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